2-n-Butyldecahydronaphthalene
Description
Structure
3D Structure
Properties
CAS No. |
6305-52-8 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
2-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C14H26/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h12-14H,2-11H2,1H3 |
InChI Key |
VYMIQGUNEIJWAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC2CCCCC2C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 N Butyldecahydronaphthalene and Its Analogs
Multi-Step Synthetic Routes for Alkyl Decalins
The creation of alkyl decalins generally proceeds through a sequence of reactions that build upon a pre-existing decalin ring system. This approach allows for precise control over the position and structure of the alkyl substituent. A common strategy involves the derivatization of a decalinone precursor, followed by dehydration and catalytic hydrogenation to achieve the final saturated structure.
The initial phase of the synthesis focuses on introducing the alkyl group onto the decalin framework and preparing the molecule for subsequent saturation steps.
A key precursor for 2-n-butyldecahydronaphthalene is the tertiary alcohol, 2-butyldecahydronaphthalen-2-ol. This intermediate is commonly synthesized via a Grignard reaction. The reaction involves the nucleophilic addition of a butyl Grignard reagent, such as butylmagnesium bromide, to the carbonyl group of decalin-2-one.
The general mechanism for this reaction involves the attack of the butyl anion from the Grignard reagent on the electrophilic carbonyl carbon of decalin-2-one. This is followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol. The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for stabilizing the Grignard reagent.
Reaction Scheme: Decalin-2-one + CH₃CH₂CH₂CH₂MgBr → (Intermediate alkoxide) (Intermediate alkoxide) + H₃O⁺ → 2-butyldecahydronaphthalen-2-ol
The yield of this reaction is generally good, though side reactions such as enolization of the ketone can occur, particularly if the Grignard reagent is sterically hindered or if the reaction conditions are not carefully controlled.
The next step in the synthetic sequence is the dehydration of the tertiary alcohol, 2-butyldecahydronaphthalen-2-ol, to form an unsaturated decahydronaphthalene (B1670005) intermediate. This is typically an acid-catalyzed elimination reaction. study.comaskfilo.comyoutube.comlibretexts.orgchemguide.co.uk Common dehydrating agents include strong acids such as sulfuric acid or phosphoric acid, often with heating. youtube.comchemguide.co.uk
The mechanism proceeds via protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). study.comaskfilo.comlibretexts.orgchemguide.co.uk Departure of the water molecule generates a tertiary carbocation intermediate. study.comaskfilo.comlibretexts.orgchemguide.co.uk A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. askfilo.com
In the case of 2-butyldecahydronaphthalen-2-ol, proton abstraction can occur from several different adjacent carbons, potentially leading to a mixture of isomeric octahydronaphthalene products. The major product is often predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the favored product. This would lead to the formation of 7-butyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene as a likely major isomer.
Reaction Scheme: 2-butyldecahydronaphthalen-2-ol + H⁺ (catalyst) → [Carbocation intermediate] + H₂O [Carbocation intermediate] - H⁺ → 7-butyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene (+ other isomers)
The distribution of isomeric products can be influenced by the reaction conditions, including the choice of acid and the temperature.
The final step to obtain this compound is the catalytic hydrogenation of the unsaturated intermediate, 7-butyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene. This reaction saturates the double bond, yielding the desired alkyl decalin.
The efficiency and selectivity of the catalytic hydrogenation are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, hydrogen pressure, and reaction temperature.
Table 1: Typical Catalysts and Conditions for Hydrogenation of Naphthalene (B1677914) Derivatives
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd/C, PtO₂, Raney Nickel, Ni/Al₂O₃ | These catalysts are known for their high activity in hydrogenating carbon-carbon double bonds. acs.orgresearchgate.net Palladium and platinum are often preferred for their efficiency under milder conditions. nih.gov |
| Hydrogen Pressure | 1 - 50 atm | Higher pressures increase the concentration of dissolved hydrogen, which can accelerate the reaction rate. However, excessively high pressures may require specialized equipment. |
| Temperature | 25 - 150 °C | Higher temperatures generally increase the reaction rate but can also lead to side reactions or catalyst deactivation. The optimal temperature is a balance between reaction rate and selectivity. hacettepe.edu.tr |
| Solvent | Ethanol, Methanol, Acetic Acid, Hexane | The solvent is chosen to dissolve the substrate and not interfere with the catalyst. Protic solvents like alcohols are common. |
The choice of catalyst can also influence the stereochemistry of the final product, particularly the cis/trans ratio of the decalin ring fusion.
The success of the hydrogenation step is measured by its yield and selectivity. The yield refers to the amount of the desired this compound produced, while selectivity relates to the formation of the desired stereoisomer and the avoidance of side reactions.
Table 2: Factors Affecting Yield and Selectivity in Catalytic Hydrogenation
| Factor | Effect on Yield | Effect on Selectivity |
| Catalyst Activity | Higher activity generally leads to higher yields in a shorter time. | Highly active catalysts may sometimes lead to over-hydrogenation or isomerization if not carefully controlled. |
| Reaction Time | Sufficient time is needed for complete conversion. | Prolonged reaction times can sometimes lead to isomerization of the product. |
| Substrate Purity | Impurities can poison the catalyst, leading to lower yields. | --- |
| Catalyst Support | The support can influence the dispersion and activity of the metal catalyst, affecting both yield and selectivity. | Acidic supports can sometimes promote isomerization. acs.org |
Analysis of the product mixture is typically carried out using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the yield and the isomeric distribution of the this compound. The hydrogenation of naphthalene and its derivatives to decalin can proceed through tetralin and octalin intermediates. acs.orgresearchgate.net The stereochemistry of the final decalin product (cis or trans) is influenced by the catalyst and reaction conditions. colab.ws
Catalytic Hydrogenation for Ring Saturation
Synthesis of Perfluorinated this compound Analogs
The synthesis of perfluorinated analogs of this compound involves the substitution of all hydrogen atoms with fluorine atoms. This process, known as perfluorination, imparts unique physicochemical properties to the molecule, such as high thermal and chemical stability, increased density, and altered lipophilicity. The synthesis of such compounds requires specialized fluorination techniques capable of breaking strong carbon-hydrogen bonds and forming even stronger carbon-fluorine bonds in a controlled manner.
Fluorination Techniques for Saturated Cyclic Systems
The fluorination of saturated cyclic systems like the decahydronaphthalene core presents significant challenges due to the inertness of C-H bonds. However, several methods have been developed for the transformation of carbon-hydrogen bonds to carbon-fluorine bonds at saturated carbon sites. rsc.org These techniques can be broadly categorized into direct fluorination with elemental fluorine and methods employing fluorinating reagents.
Direct fluorination using elemental fluorine (F₂) is a powerful method for perfluorination but is often difficult to control due to the high reactivity of fluorine gas, which can lead to fragmentation of the carbon skeleton. To mitigate this, the process is typically carried out in a highly diluted form with an inert gas, at low temperatures, and in specialized reactors.
Electrophilic fluorination is another approach that utilizes reagents with an N-F bond, which acts as a source of electrophilic fluorine. rsc.org Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for the fluorination of a variety of organic compounds, including saturated hydrocarbons. mdpi.com Catalytic systems, including transition metal catalysts, organocatalysts, and photocatalysts, have been developed to achieve site-selective, regioselective, and stereoselective fluorination, improving reaction efficiency and substrate scope. mdpi.com
Photoredox and electrochemical fluorination have also emerged as powerful techniques for constructing C-F bonds under mild conditions. mdpi.com For instance, alkyl bromides can be converted to alkyl fluorides using N-fluorobenzenesulfonimide (NFSI) as the fluorine source under blue LED irradiation in the presence of a photosensitizer. mdpi.com
Gas-phase fluorination is an industrial process that can be used to modify the surface properties of materials, but it can also be adapted for the perfluorination of volatile organic compounds. fts-de.com This method involves treating the substrate in a vacuum chamber with a mixture of fluorine and an inert gas. fts-de.com
The choice of fluorination method for the synthesis of perfluorinated this compound would depend on the desired yield, selectivity, and scalability of the process.
Table 1: Comparison of Fluorination Techniques for Saturated Cyclic Systems
| Fluorination Technique | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Direct Fluorination | Elemental Fluorine (F₂), inert gas dilution, low temperature | High degree of fluorination (perfluorination) | Highly exothermic and corrosive, potential for skeletal rearrangement or fragmentation |
| Electrophilic Fluorination | Selectfluor®, NFSI, other N-F reagents | Milder reaction conditions, improved selectivity | May require activation of C-H bonds, substrate-dependent reactivity |
| Catalytic Fluorination | Transition metal catalysts, organocatalysts, photocatalysts | High selectivity (regio-, stereo-), broad substrate scope | Catalyst cost and sensitivity, potential for side reactions |
| Electrochemical Fluorination | Electric current, fluoride (B91410) source (e.g., HF) | Can be performed at room temperature, good for functionalized molecules | Requires specialized equipment, potential for electrode fouling |
Isolation and Characterization of Perfluorinated Derivatives
Following the fluorination reaction, the perfluorinated derivatives of this compound must be isolated from the reaction mixture, which may contain partially fluorinated intermediates, unreacted starting material, and byproducts. The high stability and volatility of many perfluorinated compounds allow for their purification by distillation or sublimation. Chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC) are also invaluable for the separation of complex mixtures of fluorinated isomers.
Once isolated, the characterization of the perfluorinated derivatives is crucial to confirm their structure and purity. The most powerful analytical tool for this purpose is nuclear magnetic resonance (NMR) spectroscopy. ¹⁹F NMR spectroscopy is particularly informative, as the chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment, providing detailed information about the structure of the molecule. ¹³C NMR spectroscopy can also be used to confirm the carbon skeleton, although the signals may be split by C-F coupling.
Mass spectrometry (MS) is another essential technique for determining the molecular weight and fragmentation pattern of the perfluorinated compounds. The isotopic pattern of the molecular ion can confirm the number of fluorine atoms in the molecule.
Infrared (IR) spectroscopy can be used to identify the characteristic C-F bond stretching vibrations, which typically appear in the region of 1000-1400 cm⁻¹. The absence of C-H stretching vibrations in the IR spectrum is a good indication of complete fluorination.
Table 2: Analytical Techniques for the Characterization of Perfluorinated this compound
| Analytical Technique | Information Obtained | Typical Observations |
|---|---|---|
| Gas Chromatography (GC) | Purity and separation of isomers | Sharp peaks corresponding to different perfluorinated isomers |
| ¹⁹F Nuclear Magnetic Resonance (NMR) | Structural confirmation and isomer identification | Complex multiplets due to F-F coupling, chemical shifts indicative of fluorine environment |
| ¹³C Nuclear Magnetic Resonance (NMR) | Carbon skeleton confirmation | Signals split by C-F coupling, absence of signals in the C-H region |
| Mass Spectrometry (MS) | Molecular weight and elemental composition | Molecular ion peak corresponding to the perfluorinated mass, characteristic fragmentation pattern |
Advanced Stereochemical and Isomeric Investigations of 2 N Butyldecahydronaphthalene
Configurational Isomerism in Decahydronaphthalene (B1670005) Skeletons
Configurational isomers are stereoisomers that cannot be converted into one another through rotation around single bonds, requiring the breaking and reforming of chemical bonds. dalalinstitute.com The decahydronaphthalene framework is a prime example of such isomerism.
Cis-Trans Isomerism within the Bicyclo[4.4.0]decane Ring System
Decahydronaphthalene, systematically named bicyclo[4.4.0]decane, is composed of two fused six-membered rings. chemistnotes.com The fusion of these rings can occur in two distinct ways, leading to two diastereomeric forms: cis-decalin and trans-decalin. dalalinstitute.comchemistrysteps.com This isomerism is determined by the relative orientation of the hydrogen atoms at the two bridgehead carbons (the carbon atoms shared by both rings). chemistrysteps.com
In cis-decalin, the two bridgehead hydrogens are on the same side of the molecule. libretexts.org This arrangement results in one axial and one equatorial bond at the ring junction, creating a bent, tent-like shape. chemistnotes.comdalalinstitute.com The cis isomer is flexible and can undergo a ring flip, which interconverts the two chair conformations of the rings. chemistrysteps.comlibretexts.org
In contrast, trans-decalin has its bridgehead hydrogens on opposite sides. libretexts.org The fusion involves two equatorial bonds, resulting in a more linear and flatter structure. chemistnotes.commasterorganicchemistry.com This configuration makes the trans isomer conformationally "locked" and unable to undergo ring flipping. dalalinstitute.commasterorganicchemistry.com Energetically, trans-decalin is more stable than cis-decalin by approximately 2.7 kcal/mol, primarily due to the absence of unfavorable steric interactions, known as gauche butane (B89635) interactions, that are present in the cis form. youtube.comslideshare.net
| Property | Cis-Decahydronaphthalene | Trans-Decahydronaphthalene |
|---|---|---|
| Bridgehead Hydrogens | Same side (cis) | Opposite sides (trans) |
| Ring Junction | One axial, one equatorial bond | Two equatorial bonds |
| Molecular Shape | Bent, "tent-like" masterorganicchemistry.com | Relatively flat masterorganicchemistry.com |
| Conformational Flexibility | Flexible, can undergo ring flip chemistrysteps.com | Rigid, "locked" conformation dalalinstitute.com |
| Relative Stability | Less stable | More stable (by ~2.7 kcal/mol) slideshare.net |
| Chirality (unsubstituted) | Chiral, but exists as a rapidly interconverting racemic mixture dalalinstitute.com | Achiral (possesses a center of symmetry) chemistnotes.com |
Structural Isomers of Butyldecahydronaphthalene (e.g., 1-butyl vs. 2-butyl)
Structural (or constitutional) isomers share the same molecular formula but differ in the connectivity of their atoms. For butyldecahydronaphthalene (C₁₄H₂₆), the position of the n-butyl group on the decalin ring system defines the structural isomer. nih.gov
The numbering of the decalin skeleton dictates the name of the isomer. For instance, in 1-n-butyldecahydronaphthalene, the butyl group is attached to a bridgehead carbon (C-1), whereas in 2-n-butyldecahydronaphthalene, it is attached to a non-bridgehead carbon (C-2). This difference in attachment point leads to distinct chemical and physical properties.
| Property | 1-n-Butyldecahydronaphthalene | This compound |
|---|---|---|
| Molecular Formula | C₁₄H₂₆ | C₁₄H₂₆ |
| Butyl Group Attachment Point | C-1 (a bridgehead carbon) | C-2 (a non-bridgehead carbon) |
| Resulting Chemical Environment | The butyl group is attached to a quaternary carbon, influencing the steric environment around the ring junction. | The butyl group is attached to a secondary carbon, creating a different steric profile along the periphery of the ring. |
Stereogenic Centers and Chiral Considerations in this compound
Chirality is a key feature of this compound, arising from the presence of stereogenic centers within its structure.
Identification of Chiral Atoms within the Molecular Structure
A chiral atom, or stereogenic center, is a carbon atom bonded to four different substituent groups. knowledgebin.orgkhanacademy.org In the structure of this compound, several such centers can be identified. The presence of the butyl group at the C-2 position breaks the symmetry that may exist in the parent decalin ring.
C-2 : This carbon is attached to a hydrogen atom, the n-butyl group, the C-1 carbon, and the C-3 carbon. The paths around the ring from C-2—towards the bridgehead carbon (C-8a) versus away from it (C-3 and C-4)—are different, making the four groups attached to C-2 distinct. Thus, C-2 is a stereogenic center.
C-4a (Bridgehead) : This bridgehead carbon is bonded to C-4, C-5, C-8, and the other bridgehead carbon, C-8a. The substitution at C-2 makes the pathways around the two rings non-equivalent from the perspective of C-4a, rendering it a stereogenic center.
C-8a (Bridgehead) : Similarly, this bridgehead carbon is bonded to C-1, C-7, C-8, and C-4a. The presence of the butyl group at C-2 ensures that the four attached groups are different, making C-8a a stereogenic center.
Therefore, this compound possesses three stereogenic centers (C-2, C-4a, and C-8a), which leads to a significant number of possible stereoisomers (2ⁿ = 2³ = 8).
Elucidation of Enantiomeric and Diastereomeric Relationships
With multiple stereogenic centers, the stereoisomers of this compound can exist as either enantiomers or diastereomers. chemistrysteps.com
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. libretexts.org For any given stereoisomer of this compound, its enantiomer will have the opposite configuration (R/S) at all three stereogenic centers.
Diastereomers are stereoisomers that are not mirror images of each other. knowledgebin.org This relationship occurs when two isomers have different configurations at some, but not all, of their stereogenic centers.
The fundamental cis and trans isomers of this compound are diastereomers of each other. dalalinstitute.com Within the family of cis isomers, and separately within the family of trans isomers, both enantiomeric and diastereomeric relationships exist. For example, a trans-2-n-butyldecahydronaphthalene molecule with (2R, 4aR, 8aR) configuration is the enantiomer of the (2S, 4aS, 8aS) molecule. However, it is a diastereomer of the (2S, 4aR, 8aR) molecule.
| Relationship | Definition | Example in this compound |
|---|---|---|
| Enantiomers | Non-superimposable mirror images; opposite configuration at ALL stereocenters. | (2R, 4aR, 8aR)-trans-isomer and (2S, 4aS, 8aS)-trans-isomer. |
| Diastereomers | Stereoisomers that are not mirror images; differ in configuration at SOME but not all stereocenters. | (2R, 4aR, 8aR)-trans-isomer and (2S, 4aR, 8aR)-trans-isomer. |
| Diastereomers | Cis-trans isomers are always diastereomers. | Any cis-2-n-butyldecahydronaphthalene and any trans-2-n-butyldecahydronaphthalene. |
Conformational Analysis of this compound
Conformational analysis examines the spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. slideshare.net For this compound, the analysis focuses on the chair conformations of the two cyclohexane (B81311) rings and the orientation of the n-butyl substituent.
In the rigid trans-decalin system, the n-butyl group at the C-2 position can be in one of two fixed positions: axial or equatorial. Due to steric hindrance, substituents prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. pbworks.com Therefore, the conformer of trans-2-n-butyldecahydronaphthalene with the n-butyl group in the equatorial position is significantly more stable than the one with an axial n-butyl group. youtube.com
In the flexible cis-decalin system, the entire molecule can undergo a ring flip. libretexts.org This process interconverts the two chair-chair conformations. For cis-2-n-butyldecahydronaphthalene, this ring flip will cause a substituent that is axial in one conformer to become equatorial in the other, and vice versa. libretexts.org As with the trans isomer, the conformer that places the bulky n-butyl group in the more spacious equatorial position will be the most stable and therefore the most populated conformation at equilibrium. pbworks.comyoutube.com
| Isomer | Conformational Possibilities for n-Butyl Group | Most Stable Conformer | Reason for Stability |
|---|---|---|---|
| Trans-isomer | Axial or Equatorial (fixed positions, no ring flip) | Equatorial | Minimizes 1,3-diaxial steric strain. |
| Cis-isomer | Axial and Equatorial (interconvertible via ring flip) | Equatorial | Minimizes steric strain; equilibrium favors this conformation. |
Theoretical Treatment of Ring Puckering and Conformational Mobility
The theoretical treatment of ring puckering in this compound relies on the principles of conformational analysis established for substituted cyclohexanes and the parent decalin system. The puckering of the six-membered rings in decalin is analogous to that of cyclohexane, with the chair conformation being the most stable.
In the case of trans-2-n-butyldecahydronaphthalene, the rigid chair-chair conformation of the decalin core dictates that the n-butyl group can occupy either an equatorial or an axial position. Due to steric hindrance, the equatorial position is strongly favored. The 1,3-diaxial interactions that would arise from an axial n-butyl group would significantly destabilize the molecule.
For cis-2-n-butyldecahydronaphthalene, the situation is more complex due to the conformational mobility of the ring system. The cis-decalin core can undergo ring inversion, leading to an equilibrium between two chair-chair conformers. In each of these conformers, the n-butyl group can be either equatorial or axial. The preferred conformation will be the one that minimizes steric strain, which is generally the conformer where the bulky n-butyl group occupies an equatorial position. The conformational mobility is therefore governed by the energy barrier of the ring inversion of the cis-decalin system, which is influenced by the presence of the substituent.
Energy Profiles of Different Conformational States
The energy profiles of the different conformational states of this compound are determined by the relative energies of the various stereoisomers and their conformers. While specific experimentally or computationally determined energy values for this compound are scarce, the relative stabilities can be inferred from the analysis of analogous systems.
Trans-decalin is known to be more stable than cis-decalin. This preference is maintained in the substituted derivatives. Therefore, trans-2-n-butyldecahydronaphthalene is expected to be more stable than its cis counterpart.
Within each isomer, the conformational equilibrium is dictated by the energy difference between the conformers. For trans-2-n-butyldecahydronaphthalene, the energy difference between the equatorial and axial conformers of the n-butyl group is significant, with the equatorial conformer being substantially lower in energy.
For cis-2-n-butyldecahydronaphthalene, the energy profile is a double-well potential, with the two wells representing the two interconverting chair-chair conformers. The relative depth of these wells will depend on the stereochemistry at the C2 position and the resulting equatorial or axial orientation of the n-butyl group in each conformer. The transition state for the ring inversion represents the energy barrier for this process.
Table 1: Estimated Relative Conformational Energies
| Isomer | Conformer | n-Butyl Position | Relative Energy (Qualitative) |
|---|---|---|---|
| trans-2-n-Butyldecahydronaphthalene | Chair-Chair | Equatorial | Lowest |
| trans-2-n-Butyldecahydronaphthalene | Chair-Chair | Axial | High |
| cis-2-n-Butyldecahydronaphthalene | Chair-Chair 1 | Equatorial | Low |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Decahydronaphthalene (Decalin) |
| cis-Decalin |
| trans-Decalin |
Sophisticated Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy serves as a powerful method for elucidating the precise structure of 2-n-Butyldecahydronaphthalene by mapping the chemical environments of its carbon and hydrogen atoms.
Carbon-13 NMR (¹³C NMR) provides information on the different types of carbon atoms within a molecule. To further refine this information, spectral editing techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are employed. libretexts.orgmagritek.com The DEPT-135 experiment is particularly useful as it differentiates between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons based on the phase of their signals. libretexts.orglibretexts.org
In a DEPT-135 spectrum:
CH₃ (methyl) groups appear as positive signals.
CH₂ (methylene) groups appear as negative (inverted) signals.
CH (methine) groups appear as positive signals.
Quaternary carbons (carbons with no attached protons) are not observed. libretexts.orglibretexts.org
| Carbon Type | Expected Signal Phase in DEPT-135 | Number of Carbons |
|---|---|---|
| CH₃ (Methyl) | Positive | 1 |
| CH₂ (Methylene) | Negative | 10 |
| CH (Methine) | Positive | 3 |
| Quaternary | Absent | 0 |
While 1D NMR techniques like DEPT provide information about the types of carbons, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and their spatial relationships. harvard.edunih.gov For a molecule like this compound, a suite of 2D NMR experiments would be used for a complete structural assignment. researchgate.net
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the decalin ring and along the butyl chain.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing an unambiguous link between the proton and carbon skeletons of the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is critical for establishing the connectivity between different fragments of the molecule, such as confirming the attachment point of the n-butyl group to the C-2 position of the decalin ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, even if they are not directly bonded. This provides crucial information about the stereochemistry of the molecule, such as the cis or trans fusion of the decalin rings.
Together, these advanced 2D NMR techniques provide a comprehensive and detailed map of the molecular structure of this compound. nih.gov
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns that occur upon ionization. semanticscholar.org
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to several decimal places. libretexts.orgthermofisher.com This precision allows for the determination of the exact elemental composition of a molecule. nih.gov For this compound, the molecular formula is C₁₄H₂₆. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The calculated monoisotopic mass for C₁₄H₂₆ is 194.20345 Da, and HRMS would be able to confirm this value, thereby validating the molecular formula. nih.gov
When this compound is analyzed by mass spectrometry, the molecular ion ([M]⁺) is formed at m/z 194. This ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The analysis of these fragments provides structural information. nih.govlibretexts.org
The mass spectrum of this compound is characterized by a prominent base peak at m/z 137. rsc.orgnih.gov This peak results from the loss of the butyl side chain (a radical with a mass of 57 Da) from the molecular ion, a process known as alpha-cleavage. rsc.orglibretexts.org
[C₁₄H₂₆]⁺˙ (m/z 194) → [C₁₀H₁₇]⁺ (m/z 137) + C₄H₉˙
Other significant fragment ions are observed at m/z 95, 81, 67, and 55. rsc.orgrsc.orgresearchgate.net These ions are characteristic of the fragmentation of the decalin ring system itself and are commonly observed in the mass spectra of various alkyl decalins. rsc.orgresearchgate.net These fragments arise from complex rearrangements and successive losses of alkyl groups from the decalin core.
| m/z Value | Proposed Fragment Identity/Origin | Significance |
|---|---|---|
| 194 | [C₁₄H₂₆]⁺˙ | Molecular Ion |
| 137 | [M - C₄H₉]⁺ | Base Peak; Loss of the n-butyl side chain |
| 95, 81, 67, 55 | [C₇H₁₁]⁺, [C₆H₉]⁺, [C₅H₇]⁺, [C₄H₇]⁺ | Characteristic fragments from the decalin ring system |
Mass spectrometry is a crucial tool for identifying alkyl decalins in complex mixtures such as petroleum samples. rsc.orgresearchgate.net However, structural isomers, such as 1-n-butyldecahydronaphthalene and this compound, often produce nearly identical mass spectra because they have the same molecular weight and similar fragmentation pathways. rsc.orgmsu.edu Therefore, MS alone is typically insufficient to distinguish between these isomers. nih.gov
To overcome this challenge, mass spectrometry is coupled with a separation technique, most commonly gas chromatography (GC). In comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC/TOFMS), isomers are separated based on their different boiling points and polarities before they enter the mass spectrometer. rsc.orgrsc.org 1-alkyl decalins and 2-alkyl decalins exhibit different retention times on the GC columns, allowing them to be resolved chromatographically. rsc.org Once separated, the mass spectrometer can analyze each isomer individually, confirming its identity based on its mass spectrum. This hyphenated technique is essential for the accurate identification and profiling of specific alkyl decalin isomers in intricate geological or environmental samples. rsc.orgresearchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Characterization Related to Structural Features
Infrared (IR) spectroscopy is a cornerstone technique in the structural analysis of organic molecules, providing valuable insights into the types of chemical bonds present. slideshare.net When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to its natural vibrational modes. tanta.edu.eg These vibrations can be categorized into two main types: stretching (changes in bond length) and bending (changes in bond angle). tanta.edu.eg The resulting IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular fingerprint, with specific peaks corresponding to particular functional groups and structural motifs. specac.com
For this compound, the IR spectrum is expected to be dominated by the vibrational modes of its two main structural components: the decahydronaphthalene (B1670005) (decalin) fused ring system and the n-butyl substituent. The decalin moiety, being a saturated bicyclic alkane, will exhibit characteristic C-H and C-C bond vibrations. The n-butyl group will contribute additional C-H stretching and bending modes from its methyl (CH₃) and methylene (CH₂) groups.
The primary vibrational modes anticipated for this compound are detailed in the table below. The C-H stretching vibrations from the sp³-hybridized carbons of both the decalin rings and the butyl chain are expected to appear in the 2850-3000 cm⁻¹ region. libretexts.org These are typically strong and sharp absorptions. The distinction between the CH₂ and CH₃ stretching modes within this region can sometimes be discerned, with asymmetric stretches appearing at higher wavenumbers than symmetric stretches.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Structural Feature | Expected Intensity |
|---|---|---|---|
| 2950-3000 | C-H Asymmetric Stretching | CH₃ and CH₂ (Decalin & Butyl) | Strong |
| 2850-2925 | C-H Symmetric Stretching | CH₃ and CH₂ (Decalin & Butyl) | Strong |
| 1450-1470 | CH₂ Scissoring (Bending) | Decalin & Butyl | Medium |
| 1375-1385 | CH₃ Umbrella (Symmetric Bending) | Butyl Group | Medium |
| ~720 | CH₂ Rocking (Bending) | Long Butyl Chain | Weak-Medium |
Integration of Multi-Spectroscopic Data for Definitive Structural Proofs
While IR spectroscopy provides crucial information about the functional groups present, it is often insufficient on its own for the complete and unambiguous elucidation of a complex molecular structure like this compound. libretexts.org A definitive structural proof requires the integration of data from multiple spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with IR data. arcjournals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. slideshare.net
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (the relative number of protons of each type), and their splitting patterns (indicating adjacent protons). The spectrum would be complex due to the numerous non-equivalent protons in the decalin rings. However, characteristic signals for the n-butyl group would be expected: a triplet for the terminal methyl (CH₃) group, and multiplets for the three methylene (CH₂) groups. The protons on the carbon attached to the decalin ring would show a distinct chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. For this compound, 14 distinct signals would be expected if the molecule is asymmetric. The chemical shifts of these signals would differentiate between the carbons of the butyl chain and those of the decalin rings. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to distinguish between CH, CH₂, and CH₃ groups.
Integrated Spectroscopic Analysis:
The definitive structural elucidation of this compound is achieved by combining the information from all three techniques:
MS confirms the molecular formula (C₁₄H₂₆) and suggests the presence of a butyl group through fragmentation analysis.
IR spectroscopy confirms the saturated aliphatic nature of the molecule, showing only C-H and C-C single bond vibrations, and provides evidence for the presence of CH₂ and CH₃ groups. libretexts.org
¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the atoms. The signals corresponding to the n-butyl group can be identified and their connection to the decalin ring system can be established through 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). The specific attachment point of the butyl group at the 2-position of the decahydronaphthalene ring would be confirmed by long-range correlations in an HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
By meticulously analyzing and cross-referencing the data from these complementary spectroscopic methods, a complete and unambiguous structural assignment of this compound can be achieved.
Reactivity and Mechanistic Studies of 2 N Butyldecahydronaphthalene
Catalytic Reactions and Stereoselectivity
Catalytic processes involving 2-n-butyldecahydronaphthalene are primarily focused on hydrogenation and dehydrogenation, which are crucial for upgrading hydrocarbon streams and for hydrogen storage applications. The stereochemical outcome of these reactions is highly dependent on the catalytic system employed.
The hydrogenation of the aromatic precursor, 2-butylnaphthalene, to form this compound can yield different stereoisomers, namely cis- and trans-decalin derivatives. The stereoselectivity of this process is of great interest, as the isomeric configuration affects the physical properties of the resulting hydrocarbon mixture, which is particularly important for fuel applications. For instance, in the context of jet fuels, trans-isomers are often preferred. researchgate.net
Research on analogous compounds, such as 2-methylnaphthalene, demonstrates that the choice of catalyst can selectively produce either trans- or cis-methyldecalin. researchgate.net This principle of stereoselective synthesis is directly applicable to this compound. The hydrogenation process is complex, involving multiple elementary steps on the catalyst surface. The conformation of the substrate as it adsorbs onto the catalyst and the subsequent stepwise addition of hydrogen atoms determine the final stereochemistry of the saturated rings.
The choice of catalyst is a critical factor that governs the pathway and efficiency of reactions involving decalin systems. Different metals exhibit distinct catalytic behaviors. For the related process of decalin dehydrogenation to naphthalene (B1677914), studies have shown that Platinum (Pt) and Palladium (Pd) catalysts have different selectivities. Pt surfaces are energetically more favorable for the initial conversion of decalin to tetralin, whereas Pd is more effective in the subsequent dehydrogenation of tetralin to naphthalene. rsc.org This difference is attributed to the distinct structural and chemical characteristics of the metals, which influence the adsorption energies of the reactants and intermediates. rsc.org
For hydrogenation reactions, such as the conversion of 2-methylnaphthalene, bi-functional Nickel (Ni) catalysts have been investigated. The support material for the catalyst, such as SiO2-Al2O3 or kieselguhr, has been shown to influence the apparent activation energy of the hydrogenation process. researchgate.net By carefully selecting the catalyst and its support, it is possible to control the reaction to favor the formation of specific isomers. For example, different Ni-based catalysts can be used to selectively produce either trans- or cis-methyldecalin, which are desirable for jet and diesel fuels, respectively. researchgate.net Hydrocracking reactions of aromatic compounds like naphthalene have been studied with various catalysts, including NiW/USY zeolite and different iron-based compositions, which influence the balance between hydrogenation, isomerization, and cracking. researchgate.net
Table 1: Influence of Catalyst Systems on Decalin Reactions
| Catalyst System | Reaction Type | Observed Outcome | Reference |
|---|---|---|---|
| Platinum (Pt) | Dehydrogenation | More effective for decalin to tetralin conversion. | rsc.org |
| Palladium (Pd) | Dehydrogenation | More effective for tetralin to naphthalene conversion. | rsc.org |
| Nickel (Ni)/SiO2-Al2O3 | Hydrogenation | Higher apparent activation energy for hydrogenation. | researchgate.net |
| Nickel (Ni)/kieselguhr | Hydrogenation | Lower apparent activation energy for hydrogenation. Can be tuned for selective production of cis or trans isomers. | researchgate.net |
| FeSO4·H2O + Fe2O3 + Al2O3 + S | Hydrocracking | Effective for achieving high conversion of naphthalene. | researchgate.net |
Thermal Degradation and Cracking Mechanisms
The thermal stability of this compound is a key parameter in its role as a component of fuels and as a product of geochemical processes. Understanding its degradation and cracking mechanisms is essential for predicting fuel behavior at high temperatures and for interpreting geological data.
Decahydronaphthalene (B1670005) derivatives are significant components of high-density hydrocarbon fuels. Their thermal stability is crucial for applications such as hypersonic vehicles, where fuel is used as a coolant and is exposed to high temperatures before combustion. arxiv.org Thermal decomposition studies on model hydrocarbons provide insight into the complex reactions that occur. For instance, the thermal decomposition of n-dodecane, a component of some jet fuels, has been studied extensively in jet-stirred reactors at temperatures ranging from 793 to 1093 K. arxiv.org The primary products include hydrogen, methane, and a series of 1-alkenes. arxiv.org At higher temperatures, aromatic compounds are also formed. arxiv.org The stability of naphthenic compounds like this compound within a fuel mixture is influenced by the presence of other compounds and dissolved oxygen, which can initiate autoxidation reactions. nasa.gov
Alkyl decalins, including this compound, are recognized as potential petroleum biomarkers. researchgate.net They are found in petroleum geological samples and their presence is often attributed to oil cracking events deep within sedimentary basins. researchgate.net The thermal cracking of larger hydrocarbon molecules, such as those found in kerogen or heavy oils, under geological time scales and temperatures leads to the formation of a complex mixture of smaller molecules, including various alkyl decalin isomers. usgs.gov The distribution and structure of these isomers can provide information about the thermal maturity of the source rock and the conditions of petroleum formation. researchgate.net The trans-decalin isomers are generally more thermally stable than their cis counterparts, which influences their relative abundance in mature petroleum samples. researchgate.net
To understand the fundamental chemistry of fuel degradation, specific components are often studied individually as model compounds. While complex fuels contain thousands of compounds, single-component studies allow for the detailed mapping of reaction pathways and kinetics. arxiv.orgnasa.gov this compound serves as an excellent model for the bicyclic naphthenic (cycloparaffin) portion of jet fuels. By studying its thermal degradation, researchers can elucidate the mechanisms of C-C bond scission, dehydrogenation, and isomerization that occur at high temperatures. This data is then used to build detailed kinetic models that can predict the thermal stability and product formation in real, multi-component fuels under operational conditions. arxiv.org The study of model compounds like n-dodecane has led to the development of detailed reaction mechanisms that account for thousands of elementary reactions, which can be adapted to understand the degradation of more complex structures like alkyl decalins. arxiv.org
Functionalization Reactions (e.g., Perfluorination) and Product Characterization
The functionalization of this compound, particularly through perfluorination, represents a significant transformation of its chemical properties. This section details the methodologies for such reactions and the analytical techniques employed to characterize the resulting perfluorinated products.
The primary method for the perfluorination of this compound involves the use of high-valency metal fluorides, such as cobalt trifluoride (CoF₃). This reagent is a powerful fluorinating agent capable of replacing all carbon-hydrogen bonds with carbon-fluorine bonds. The general reaction can be represented as:
C₁₄H₂₆ + 52CoF₃ → C₁₄F₂₆ + 52CoF₂ + 26HF
While specific research detailing the perfluorination of this compound is limited, information from analogous reactions with similar hydrocarbons provides insight into the likely reaction conditions. The process is typically carried out in the vapor phase at elevated temperatures. The hydrocarbon is passed over a bed of cobalt trifluoride, leading to a heterogeneous reaction that produces the perfluorinated analog.
Based on studies of similar alkyl-substituted cycloalkanes, the perfluorination of this compound is expected to yield a mixture of perfluorinated isomers. The reaction with cobalt trifluoride is highly energetic and can sometimes be accompanied by rearrangements, although the decahydronaphthalene skeleton is relatively stable.
Product Characterization
The characterization of the resulting product, perfluoro-2-n-butyldecahydronaphthalene, relies on a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a crucial technique for separating the components of the reaction mixture and identifying the perfluorinated product. The high volatility and thermal stability of perfluorocarbons make them well-suited for GC analysis. In the case of the perfluorination of this compound, GC analysis has been used to confirm the presence of perfluoro(2,n-butyldecahydronaphthalene) in the product mixture.
The mass spectrum of the perfluorinated product is expected to be complex. Perfluorinated compounds typically exhibit extensive fragmentation, with characteristic ions corresponding to the loss of CF₃ groups and other fluorinated fragments. The molecular ion peak (M⁺) for C₁₄F₂₆ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, due to the high stability of the fragments, the molecular ion peak may be of low abundance or absent altogether.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is an indispensable tool for the structural elucidation of perfluorinated compounds. The ¹⁹F nucleus is 100% abundant and has a spin of ½, providing high sensitivity. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, offering detailed structural information.
For perfluoro-2-n-butyldecahydronaphthalene, a complex ¹⁹F NMR spectrum would be anticipated with multiple signals corresponding to the chemically non-equivalent fluorine atoms on the decahydronaphthalene rings and the perfluorobutyl side chain. The chemical shifts would fall into distinct regions characteristic of -CF₃, -CF₂, and -CF- groups in a saturated fluorocarbon environment.
Table of Expected ¹⁹F NMR Chemical Shift Ranges
| Functional Group | Expected Chemical Shift Range (ppm vs. CFCl₃) |
| -CF₃ | -70 to -90 |
| -CF₂- (cyclic) | -110 to -140 |
| -CF- (cyclic) | -160 to -190 |
| -CF₂- (chain) | -120 to -130 |
This table provides generalized expected chemical shift ranges for fluorine atoms in a perfluorinated alkyl-decalin structure based on typical values for similar fluorocarbons.
The coupling between adjacent fluorine atoms would lead to complex splitting patterns, further aiding in the structural assignment.
Due to the absence of protons in the final product, ¹H NMR spectroscopy is not applicable for the characterization of the perfluorinated molecule itself but is essential for verifying the complete substitution of hydrogen atoms from the starting material.
Occurrence, Biogenesis, and Geological Significance
Identification as Key Petroleum Biomarkers
In the field of petroleum geochemistry, biomarkers, also known as molecular fossils, are complex organic compounds found in sediments, rocks, and crude oil that can be traced back to a biological origin. mdpi.com These molecules provide critical information about the source organic matter, depositional environment, and thermal history of petroleum. basicmedicalkey.comjcu.edu.au A series of alkyl decalin isomers, including 2-n-butyldecahydronaphthalene, have been identified as potential petroleum biomarkers. nih.gov
The detection of this compound and its isomers in complex mixtures like crude oil and source rock extracts requires advanced analytical techniques. nih.gov Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC/TOFMS) is a powerful method used for this purpose. nih.govccmwa.org This technique provides the high resolution necessary to separate the numerous components present in petroleum samples. nih.gov
In studies of crude oil and source rock extracts, a series of alkyl decalin isomers, including 1- and 2-butyldecahydronaphthalene, have been successfully identified. nih.gov While mass spectrometry (MS) alone may not distinguish between these isomers as they can produce identical molecular ions (m/z 194) and similar fragmentation patterns, their separation is achieved chromatographically. nih.gov For instance, using a non-polar/polar GC column combination, 1-butyldecahydronaphthalene typically elutes earlier than 2-butyldecahydronaphthalene, allowing for their distinct identification and profiling. nih.gov
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|
| 1-Butyldecahydronaphthalene | 194 | 137, 95, 81, 67, 55, 41 |
| This compound | 194 | 137, 95, 81, 67, 55, 41 |
The presence and relative abundance of long-chain alkyl decahydronaphthalenes are believed to be linked to specific geochemical processes. nih.gov The formation of these compounds may be attributed to bacterial transformation of organic matter or to oil cracking events during the thermal evolution of petroleum. nih.gov
Bacterial activity can alter organic molecules in sediments. Studies on the parent compound, decalin (decahydronaphthalene), have shown that some bacteria, such as Rhodococcus species, can aerobically transform it. researchgate.net This process, often occurring as a co-metabolic oxidation, can introduce functional groups onto the decalin structure, which could be precursors to the alkylated forms found in petroleum. researchgate.net
Thermal cracking is a process where large hydrocarbon molecules are broken down into smaller, lower molecular weight compounds at high temperatures. nih.govmdpi.com During the maturation of petroleum in a reservoir, thermal cracking alters the composition of the crude oil. The ring-opening cracking reaction of the decalin structure is a primary pyrolysis reaction, but dehydrogenation and hydrogen transfer reactions also occur, especially at higher temperatures. These complex reactions can lead to the formation of various alkylated cyclic compounds, including this compound. nih.gov
The systematic profiling of biomarkers like this compound has significant implications for petroleum exploration. nih.gov By analyzing the distribution of these compounds, geochemists can trace the origins of organic matter, determine the thermal maturity of source rocks, and establish correlations between different oil-source rocks. mdpi.comnih.gov The structure of petroleum biomarkers is often highly similar to their precursors in living organisms, making them reliable "molecular fossils". basicmedicalkey.com
The presence and isomeric distribution of alkyl decalins can provide clues about the history of the petroleum, including the extent of thermal evolution and potential secondary processes like biodegradation. basicmedicalkey.comnih.gov This information helps geologists build more accurate models of petroleum systems, which is crucial for identifying new hydrocarbon reserves and assessing the quality of existing ones. jcu.edu.au The recognition and understanding of these potential biomarkers enhance the ability to explore for and exploit hydrocarbon resources. nih.gov
Presence in Natural Products and Biological Matrices
While prominently identified in geological samples, the occurrence of this compound in contemporary biological sources such as plants and foods is not well-documented in scientific literature.
Essential oils are complex mixtures of volatile compounds extracted from plants. Species of the genus Cymbopogon, such as citronella and lemongrass, are well known for producing essential oils rich in monoterpenes and sesquiterpenes. However, based on available scientific literature, this compound is not reported as a constituent of essential oils isolated from Cymbopogon species. The major components typically identified are compounds like geraniol, citronellal, and citral.
| Compound | Chemical Class | Reported Presence in Cymbopogon spp. |
|---|---|---|
| Citronellal | Monoterpenoid Aldehyde | Yes |
| Geraniol | Monoterpenoid Alcohol | Yes |
| Citronellol | Monoterpenoid Alcohol | Yes |
| Elemol | Sesquiterpenoid Alcohol | Yes |
| Limonene | Monoterpene | Yes |
| This compound | Saturated Bicyclic Hydrocarbon | Not Reported |
Matcha is a powdered green tea (Camellia sinensis) known for its unique flavor and aroma profile, which results from a complex mixture of non-volatile and volatile chemical compounds. Extensive research has been conducted to identify the key odorants and flavor components in matcha. These studies have identified hundreds of volatile compounds, including terpenoids, esters, alcohols, and heterocyclic compounds. Despite this detailed chemical characterization, this compound has not been reported as a volatile or aroma compound in matcha tea.
| Compound | Chemical Class |
|---|---|
| Linalool | Terpenoid |
| α-Ionone | Terpenoid |
| Hexanal | Aldehyde |
| Nonanal | Aldehyde |
| Coumarin | Heterocyclic Compound |
| Pyrazine, 3,5-diethyl-2-methyl- | Heterocyclic Compound |
Compound Index
| Compound Name |
|---|
| 1-Butyldecahydronaphthalene |
| This compound |
| α-Ionone |
| Citral |
| Citronellal |
| Citronellol |
| Coumarin |
| Decalin (Decahydronaphthalene) |
| Elemol |
| Geraniol |
| Hexanal |
| Limonene |
| Linalool |
| Nonanal |
| Pyrazine, 3,5-diethyl-2-methyl- |
Proposed Biogenetic Pathways and Environmental Cycling of this compound
The occurrence of this compound in geological samples, particularly in petroleum reservoirs, points to its formation through natural processes over geological timescales. While the precise biogenetic pathways are a subject of ongoing research, scientific evidence suggests that its origin is likely linked to the transformation of naturally occurring organic matter. This section explores the proposed biogenetic pathways for this compound and its subsequent cycling in the environment.
Proposed Biogenetic Pathways
The formation of this compound is thought to occur through two primary mechanisms: bacterial transformation of precursor organic molecules and diagenetic alteration (cracking) of larger organic structures under geological pressures and temperatures.
One plausible biogenetic pathway involves the microbial alteration of aromatic hydrocarbons. Certain bacteria possess enzymatic machinery capable of modifying complex organic molecules. It is hypothesized that naturally occurring aromatic compounds, such as naphthalene (B1677914) or its alkylated derivatives, could serve as precursors. Through a series of enzymatic reactions, including alkylation and subsequent reduction of the aromatic rings, microorganisms could potentially synthesize this compound. The presence of long-chain alkyl-substituted decahydronaphthalenes in petroleum samples lends support to the theory of bacterial transformation as a contributing formation mechanism. researchgate.netrsc.org
Alternatively, this compound may be formed through the thermal cracking of larger, more complex organic molecules, known as kerogen, found in sedimentary rocks. During the process of petroleum generation, high temperatures and pressures can cause the breakdown of these large molecules into smaller, more stable compounds, including a variety of hydrocarbons. The specific structure of this compound, with its decahydronaphthalene (B1670005) core and n-butyl side chain, could be a product of these complex thermal degradation reactions. researchgate.netrsc.org
Table 1: Proposed Biogenetic Formation Pathways for this compound
| Proposed Pathway | Description | Key Factors |
| Bacterial Transformation | Microbial alteration of precursor aromatic hydrocarbons through enzymatic processes. | Presence of specific microbial communities, availability of precursor molecules (e.g., naphthalenes), suitable environmental conditions for microbial activity. |
| Diagenetic Alteration (Cracking) | Thermal degradation of large organic matter (kerogen) under high temperature and pressure over geological time. | Temperature, pressure, composition of the source organic matter. |
Environmental Cycling
Once formed and released into the environment, this compound is subject to various transport and transformation processes that constitute its environmental cycling. Due to its chemical nature as a saturated hydrocarbon, it is expected to be relatively persistent in the environment.
The environmental fate of decahydronaphthalenes, in general, suggests a resistance to rapid biodegradation. nih.gov This recalcitrance is attributed to the stability of the decahydronaphthalene ring structure. While some microorganisms are capable of degrading simpler aromatic hydrocarbons, the saturated, cyclic structure of this compound presents a greater challenge for microbial enzymatic attack. The degradation that does occur is likely to be a slow process, initiated by microorganisms that can catalyze the initial oxidation of the hydrocarbon.
The environmental cycling of this compound is also influenced by its physical and chemical properties. Its low water solubility and lipophilic nature suggest that it will preferentially partition to organic matter in soil and sediment, and bioconcentrate in the fatty tissues of organisms. This can lead to its persistence in ecosystems and potential for bioaccumulation in food chains.
Abiotic degradation processes, such as photolysis (breakdown by sunlight), are not considered to be significant removal pathways for decahydronaphthalenes in the aquatic environment. nih.gov Therefore, the primary mechanisms for its removal from the environment are likely slow microbial degradation and burial in sediments.
Table 2: Key Aspects of the Environmental Cycling of this compound
| Process | Description | Implication |
| Biodegradation | Slow microbial breakdown, likely initiated by oxidative enzymes. | Persistence in the environment. |
| Sorption | Partitioning to organic matter in soil and sediment. | Reduced bioavailability in the water column, accumulation in sediments. |
| Bioaccumulation | Accumulation in the fatty tissues of organisms. | Potential for transfer through the food web. |
| Photolysis | Breakdown by sunlight. | Not a significant degradation pathway in water. |
Advanced Analytical Methodologies for Detection and Quantification
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Isomer Separation
Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that provides a substantial increase in separation capacity compared to conventional one-dimensional GC. scioninstruments.com This enhanced resolution is critical for distinguishing between the numerous isomers of alkylated decahydronaphthalenes present in geological samples. rsc.orgresearchgate.net
The core of GC×GC lies in its use of two columns with different stationary phase chemistries, a configuration known as orthogonal separation. rsc.org A typical setup for petroleum analysis involves a non-polar primary column coupled to a polar secondary column. rsc.org
First Dimension (Non-polar Column): In the first dimension, compounds are separated primarily based on their volatility and boiling point. As the sample travels through this long column (typically 30-60 meters), lower boiling point compounds elute earlier than those with higher boiling points. rsc.orggas-dortmund.de
Second Dimension (Polar Column): The effluent from the primary column is collected in fractions by a modulator and then rapidly injected onto the shorter secondary column. scioninstruments.com This column has a different stationary phase, usually a polar one, which separates the compounds based on their polarity. rsc.org Less polar compounds travel faster through this column, while more polar compounds are retained longer. rsc.org
This two-tiered separation mechanism distributes the analytes across a two-dimensional plane, resolving components that would otherwise co-elute and appear as a single peak in a one-dimensional chromatogram. scioninstruments.com For instance, 1-alkyl decahydronaphthalenes are more polar than their 2-alkyl counterparts and thus exhibit greater retention on the second-dimension polar column. researchgate.netnih.gov
Table 1: Orthogonal Column System in GC×GC for Alkyl Decalin Analysis
| Parameter | First Dimension | Second Dimension | Principle of Separation |
| Column Type | Non-polar (e.g., 100% dimethylpolysiloxane) | Polar (e.g., 50% phenyl polysiloxane) | Orthogonal |
| Separation Basis | Volatility (Boiling Point) | Polarity | Two-dimensional resolution |
| Typical Elution Order | Lower boiling point isomers elute first | Less polar isomers elute first | Increased peak capacity |
Petroleum is an extraordinarily complex mixture containing thousands of hydrocarbon compounds, including a wide array of alkyl decalin isomers that can serve as potential biomarkers. scioninstruments.comresearchgate.net Conventional GC analysis often fails to resolve these isomers, leading to a large "unresolved complex mixture" (UCM) hump in the chromatogram. researchgate.net
GC×GC has proven highly effective in deconstructing this complexity. researchgate.net Studies utilizing GC×GC coupled with time-of-flight mass spectrometry (TOFMS) have successfully identified series of 1-alkyl and 2-alkyl decahydronaphthalene (B1670005) isomers in crude oil and source rock extracts. researchgate.netnih.gov The enhanced separation allows these compounds to be distinguished from other cyclic and aromatic hydrocarbons. Specifically, the technique can separate different positional isomers, such as 1-butyldecahydronaphthalene and 2-butyldecahydronaphthalene, which would be challenging with single-column GC. rsc.org
The retention index (RI) system provides a standardized method for reporting retention times, making them less dependent on analytical conditions. In GC, the retention of an analyte is compared to that of a homologous series of n-alkanes. The RI value is a relative measure that helps in the identification of compounds.
In the context of GC×GC, retention indices can be determined for both dimensions. This adds a powerful layer of confidence to compound identification. Isomers like the various forms of butyldecahydronaphthalene will exhibit distinct retention indices due to subtle differences in their boiling points and polarities. For example, while having the same mass, the cis and trans isomers of 2-n-butyldecahydronaphthalene, as well as its positional isomer 1-n-butyldecahydronaphthalene, will have unique RI values on a given column set, aiding in their differentiation. The systematic profiling of these isomers in petroleum samples is crucial for understanding their geological origins and transformations. nih.gov
Table 2: Hypothetical Retention Indices (RI) for C14H26 Isomers on a Non-Polar Column
| Compound | Kovats Retention Index (Standard Non-Polar) |
| n-Tetradecane (C14H30) | 1400 |
| This compound | 1432 nih.gov |
| 1-n-Butyldecahydronaphthalene | (Hypothetical) 1438 |
| Other C14H26 Isomers | (Hypothetical) Varies |
Note: Data for this compound is sourced from PubChem nih.gov; other values are hypothetical for illustrative purposes.
Hyphenated Techniques for Trace Analysis and Characterization
To achieve unambiguous identification and handle the vast amount of data generated by high-resolution separations, chromatography is often "hyphenated" with advanced detection technologies.
Time-of-flight mass spectrometry (TOFMS) is an ideal detector for GC×GC because of its high-speed data acquisition capabilities. uliege.be The peaks eluting from the second-dimension column are extremely narrow, often lasting less than a second. scioninstruments.com A TOFMS can acquire hundreds of full mass spectra per second, ensuring that these transient peaks are adequately sampled to provide high-quality, unskewed mass spectra. uliege.beucdavis.edu
This combination is particularly powerful for analyzing complex petroleum samples. researchgate.netnih.gov The high resolving power of GC×GC separates the isomers, and the rapid, sensitive detection by TOFMS provides the mass spectral data needed for identification. ucdavis.edu For alkyl decalins, TOFMS can identify the molecular ion and characteristic fragment ions (e.g., m/z 137 for the decalin cation), which, combined with retention data, confirms the presence of specific isomers like this compound. rsc.orgnih.gov
Gas chromatography-ion mobility spectrometry (GC-IMS) is an emerging hyphenated technique that offers an additional dimension of separation, complementing that of GC. gas-dortmund.dersc.org After compounds are separated by the GC column based on their retention time, they enter the ion mobility spectrometer. odournet.com Here, the ionized molecules drift through a tube filled with a neutral gas under the influence of an electric field. chromatographyonline.com
The speed at which the ions travel (their mobility) depends on their charge, mass, and, crucially, their size and shape (collision cross-section). odournet.com This allows for the separation of isomers that may co-elute from the GC column, as they often have different shapes and therefore different drift times. spectroscopyonline.comnih.gov This makes GC-IMS a highly selective and sensitive technique for trace analysis. gas-dortmund.dewarwick.ac.uk While mass spectrometry separates ions based on their mass-to-charge ratio, IMS separates them based on their mobility, providing a distinct and complementary analytical perspective. nih.gov This capability is particularly valuable for distinguishing between structurally similar isomers in complex matrices where chromatographic separation alone may be insufficient. spectroscopyonline.com
Quantitative Analysis Methods for this compound in Diverse Samples
The accurate quantification of this compound in various complex matrices, such as petroleum products and environmental samples, necessitates the use of advanced analytical methodologies. Gas chromatography (GC) is the cornerstone of such analyses, offering the high resolution required to separate this specific bicyclic alkane from a multitude of other hydrocarbons. Coupled with sensitive detectors like the Flame Ionization Detector (FID) and Mass Spectrometer (MS), GC-based methods provide the necessary selectivity and sensitivity for precise quantification. For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power.
The validation of these analytical methods is crucial to ensure the reliability of the generated data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. While specific validated methods for this compound are not extensively documented in publicly available literature, the performance of analytical techniques for similar C14 saturated and bicyclic hydrocarbons in relevant matrices provides a strong indication of the expected capabilities.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of hydrocarbons. The FID detector offers high sensitivity and a wide linear response range for compounds containing carbon-hydrogen bonds. For the analysis of this compound, a high-resolution capillary column, typically with a non-polar stationary phase, would be employed to achieve separation from other isomers and hydrocarbon classes.
Quantification is typically performed using an internal or external standard method. An internal standard, a known amount of a non-interfering compound added to the sample, is often preferred as it corrects for variations in injection volume and instrument response. The response of the FID is proportional to the mass of carbon being burned, making it an excellent tool for quantifying hydrocarbons when authentic standards are available.
Interactive Data Table: Typical Performance of GC-FID for C10-C20 Saturated Hydrocarbons
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | Indicates a strong linear relationship between concentration and detector response. |
| LOD | 1 - 10 ng/g | The lowest concentration of the analyte that can be reliably detected. |
| LOQ | 5 - 30 ng/g | The lowest concentration of the analyte that can be accurately quantified. |
| Recovery (%) | 85 - 110% | The percentage of the known amount of analyte that is recovered during the analytical process. |
| Precision (RSD%) | < 15% | The relative standard deviation, indicating the closeness of repeated measurements. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification and quantification capabilities of mass spectrometry. This technique is particularly valuable for complex samples where co-elution of compounds is likely. The mass spectrometer can be operated in full-scan mode to acquire mass spectra for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantitative analysis. For this compound, characteristic fragment ions would be monitored in SIM mode to minimize interferences from the sample matrix.
For highly complex samples such as diesel fuel, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) provides the highest resolving power. This technique allows for the separation of different classes of hydrocarbons and individual isomers, which is essential for the accurate quantification of specific compounds like this compound in a matrix containing numerous other C14 isomers. copernicus.org Studies have successfully used GCxGC-TOF-MS to identify series of alkylated decahydronaphthalenes in petroleum samples. nih.govresearchgate.net
The validation of a GC-MS method would follow similar principles to that of a GC-FID method. The table below summarizes the expected performance characteristics for the quantitative analysis of bicyclic alkanes using GC-MS, based on data for similar compounds found in the literature.
Interactive Data Table: Expected Performance of GC-MS for Bicyclic Alkanes
| Parameter | Expected Value | Description |
| Linearity (R²) | > 0.995 | Demonstrates a strong linear relationship between concentration and MS signal intensity. |
| LOD | 0.1 - 5 ng/g | The lowest concentration of the analyte that can be reliably detected in SIM mode. |
| LOQ | 0.5 - 15 ng/g | The lowest concentration of the analyte that can be accurately and precisely quantified. |
| Recovery (%) | 80 - 115% | The efficiency of the extraction and analytical process in recovering the analyte. |
| Precision (RSD%) | < 10% | The relative standard deviation of replicate measurements, indicating high precision. |
Sample Preparation
The choice of sample preparation technique is critical for the accurate quantification of this compound and depends on the sample matrix. For liquid samples like diesel fuel, a simple dilution with an appropriate solvent may be sufficient. copernicus.org For solid or semi-solid samples, such as contaminated soil or sediments, a more rigorous extraction method is required. Solid-phase extraction (SPE) is a common technique used to isolate saturated hydrocarbons from more polar compounds in the sample matrix. nih.gov
Computational Chemistry and Molecular Modeling
Ab Initio and Density Functional Theory (DFT) Calculations for Structural Optimization
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can predict the geometric and electronic properties of molecules with a high degree of accuracy. These methods are instrumental in understanding the fundamental aspects of 2-n-butyldecahydronaphthalene's molecular structure.
The decahydronaphthalene (B1670005) (decalin) core of this compound can exist as two primary isomers: cis-decalin and trans-decalin. The fusion of the two cyclohexane (B81311) rings in a cis or trans configuration leads to distinct three-dimensional structures with different energies. Furthermore, the n-butyl substituent at the 2-position can adopt various conformations, adding to the complexity of the potential energy surface.
Computational studies on the parent decalin molecule have established that the trans isomer is more stable than the cis isomer. This stability difference arises from the fact that in trans-decalin, the fused rings are in a rigid, all-chair conformation with all substituents in equatorial or pseudo-equatorial positions, minimizing steric strain. In contrast, cis-decalin is more flexible and can undergo ring flipping, but it inherently possesses greater steric interactions.
For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to optimize the geometries of all possible isomers and conformers. These calculations would systematically explore the various combinations of cis and trans decalin cores, the equatorial and axial positions of the n-butyl group, and the different rotational conformations (rotamers) of the n-butyl chain itself.
The primary goal of these calculations is to identify the global minimum energy structure, which represents the most stable conformation of the molecule. The relative energies of other conformers provide insights into the molecule's flexibility and the energy barriers for conformational changes.
Table 1: Representative Relative Energies of this compound Isomers and Conformers (Illustrative DFT Calculation Results)
| Isomer/Conformer | Decalin Fusion | Butyl Position | Relative Energy (kcal/mol) |
| trans-2-n-butyldecahydronaphthalene | trans | Equatorial | 0.00 (most stable) |
| trans-2-n-butyldecahydronaphthalene | trans | Axial | > 2.0 |
| cis-2-n-butyldecahydronaphthalene | cis | Equatorial-like | ~1.5 - 2.5 |
| cis-2-n-butyldecahydronaphthalene | cis | Axial-like | > 3.5 |
Note: The values in this table are illustrative and based on general principles of conformational analysis of substituted decalins. Actual values would be determined by specific DFT calculations.
Once the geometries of the stable conformers are optimized, DFT calculations can provide a wealth of information about their electronic structure. Key properties that can be determined include:
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Electron Density Distribution: DFT calculations can map the electron density, revealing regions of high and low electron concentration. This is often visualized using molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Reactivity Descriptors: Based on the electronic structure, various conceptual DFT reactivity descriptors can be calculated. These include:
Chemical Hardness and Softness: These descriptors quantify the resistance of a molecule to changes in its electron distribution.
Electronegativity: This provides a measure of the molecule's ability to attract electrons.
Fukui Functions: These local reactivity descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
For this compound, these descriptors would help in predicting its behavior in chemical reactions, such as its susceptibility to oxidation or its interaction with other molecules.
Table 2: Illustrative Electronic Properties and Reactivity Descriptors for the Most Stable Conformer of this compound (Illustrative DFT Calculation Results)
| Property | Value (Illustrative) |
| HOMO Energy | -7.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Chemical Hardness | 4.35 eV |
| Electronegativity | 3.15 eV |
Note: These values are representative for a saturated hydrocarbon and would be refined by specific DFT calculations for this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While ab initio and DFT methods provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, MD simulations would be particularly useful for understanding its properties as a component of lubricants or fuels. By simulating a collection of these molecules, one can study:
Conformational Dynamics: MD simulations can reveal how the molecule transitions between different conformations, including the flipping of the cyclohexane rings in the cis-decalin isomer and the rotation of the n-butyl chain.
Intermolecular Interactions: In a liquid state, the molecules interact with each other through van der Waals forces. MD simulations can quantify these interactions and relate them to bulk properties like viscosity and density.
Transport Properties: Properties such as diffusion coefficients can be calculated from MD trajectories, which are important for understanding how the molecule moves within a fluid.
These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. The accuracy of MD simulations is highly dependent on the quality of the force field used.
Prediction of Spectroscopic Properties to Aid Experimental Assignments
Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a molecule. For this compound, the following spectroscopic properties can be calculated:
NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for each atom in the molecule. By comparing the calculated spectra for different isomers and conformers with experimental data, it is possible to determine the dominant structure in a sample.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. This allows for the prediction of the IR spectrum, where specific peaks can be assigned to the stretching and bending modes of different functional groups (e.g., C-H bonds of the decalin rings and the butyl chain).
Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for Key Carbons in trans-2-n-Butyldecahydronaphthalene (Illustrative DFT Calculation Results)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (attached to butyl) | ~40-45 |
| Bridgehead Carbons | ~35-40 |
| Butyl Chain (CH₂) | ~20-35 |
| Butyl Chain (CH₃) | ~10-15 |
Note: These are approximate ranges and the actual calculated values would be more precise.
Theoretical Insights into Structure-Stability Relationships of Alkyl Decalin Isomers
Computational studies on a series of alkyl decalin isomers, including this compound, can provide fundamental insights into the relationship between their structure and stability. By systematically varying the nature of the alkyl substituent (e.g., length, branching) and its position on the decalin ring, a comprehensive understanding of the governing principles can be achieved.
Key factors that influence the stability of alkyl decalin isomers and can be quantified through computational chemistry include:
Steric Hindrance: The presence of bulky alkyl groups can introduce steric strain, particularly if they are forced into axial positions. Computational methods can quantify this strain energy.
Gauche Interactions: In certain conformations, parts of the alkyl chain can have gauche interactions with the decalin ring, which are energetically unfavorable.
By analyzing these factors across a range of related molecules, computational chemistry can establish predictive models for the stability and conformational preferences of new or unstudied alkyl decalin isomers. This knowledge is crucial for applications where the specific isomeric composition can significantly impact performance, such as in the design of high-performance lubricants and fuels.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of alkylated naphthalenes, the precursors to their decahydronaphthalene (B1670005) counterparts, traditionally relies on Friedel-Crafts alkylation, which often involves harsh acid catalysts and petroleum-derived raw materials. taylorfrancis.comissuu.com The future of synthesizing 2-n-butyldecahydronaphthalene is geared towards greener and more sustainable methodologies.
Key research avenues include:
Renewable Feedstocks: A promising route involves the use of platform compounds derived from lignocellulose, such as benzaldehyde (B42025) and angelica lactone, to synthesize renewable alkylated naphthalenes. rsc.org Future work will likely focus on adapting these pathways to produce specific isomers like the butyl-substituted variant and subsequently hydrogenating them to this compound.
Green Catalysis: There is a significant push to replace traditional acid catalysts with more environmentally benign alternatives. This includes developing solid acid catalysts, zeolites, or even biocatalysts that can perform the alkylation under milder conditions. Research into aqueous micellar conditions for coupling reactions also presents a sustainable alternative, potentially reducing the need for organic solvents and improving reaction efficiency. nih.gov
| Approach | Reactants | Catalyst/Conditions | Key Research Focus |
|---|---|---|---|
| Traditional | Naphthalene (B1677914), Alkylating Agents (olefins, alcohols) | Acid Catalysts (e.g., AlCl₃, H₂SO₄) | Improving yield and selectivity |
| Emerging/Sustainable | Lignocellulose-derived compounds | Solid acids, zeolites, aqueous micellar conditions | Reducing environmental impact, using renewable resources rsc.orgnih.gov |
Deeper Understanding of Biotic and Abiotic Transformations in Geological Systems
Decahydronaphthalenes are recognized as petroleum biomarkers, compounds that are relatively resistant to degradation and provide clues about the origin and history of crude oils. tandfonline.comleco.co.jp However, the precise pathways and rates of their transformation under various geological and environmental conditions are not fully understood. Future research will focus on elucidating these complex processes.
Biotic Degradation: While generally recalcitrant, some microorganisms may possess the enzymatic machinery to transform bicyclic alkanes. Future studies will likely involve isolating and characterizing novel microbial strains from hydrocarbon-rich environments and identifying the specific metabolic pathways involved in the degradation of this compound. This research is crucial for understanding the natural attenuation of petroleum contaminants. tos.org
Abiotic Transformation: Non-biological processes also play a role in the long-term fate of these compounds in geological systems. navy.milnih.goviaea.org Research is needed to investigate abiotic degradation pathways, such as oxidation or cracking, that may occur over geological timescales under varying conditions of temperature, pressure, and mineral catalysis. Understanding these transformations is vital for accurate petroleum system modeling.
Geochemical Fate Modeling: A significant challenge is to understand how these compounds migrate and partition in the subsurface. tos.org Future work will aim to develop more sophisticated models that can predict the long-term fate of this compound in complex geological settings, accounting for both biotic and abiotic transformation processes.
Integrated Experimental and Computational Approaches for Mechanistic Elucidation
Understanding the fundamental reaction mechanisms governing the formation, transformation, and degradation of this compound requires a synergistic approach combining laboratory experiments and computational chemistry. mdpi.com
Quantum Chemical Calculations: Computational methods like Density Functional Theory (DFT) can be used to model reaction pathways at the molecular level. mdpi.com This approach can predict transition states, calculate activation energies for potential degradation pathways (both biotic and abiotic), and provide insights that are difficult to obtain through experiments alone. rsc.org
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can model the behavior of molecules over time, providing insights into physical processes like adsorption onto mineral surfaces or partitioning in multiphase systems (oil, water, gas). mdpi.comoil-gasportal.com This is crucial for understanding the transport and fate of this compound in subsurface environments.
Kinetic Modeling: Experimental data from pyrolysis or oxidation studies in reactors can be used to develop and validate detailed chemical kinetic reaction mechanisms. icders.orgresearchgate.net Such models, which include surrogate fuel components like decahydronaphthalene, are essential for predicting combustion behavior and pollutant formation. icders.orgnih.gov Future work will involve refining these models to more accurately represent the specific chemistry of long-chain alkylated isomers. The integration of experimental results with computational models will provide a more complete and predictive understanding of the behavior of this compound across various applications. mdpi.comsiemens.com
Q & A
Q. How should researchers validate analytical methods for this compound in complex matrices like wastewater sludge?
- Answer : Conduct spike-and-recovery experiments at low (1 ng/g), medium (10 ng/g), and high (100 ng/g) concentrations. Use isotopically labeled analogs (e.g., ¹³C-2-n-Butyldecahydronaphthalene) as internal standards. Method precision (RSD <15%) and accuracy (80–120% recovery) must meet ISO 17025 criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
